6-(3-Hydroxyphenyl)-1-naphthol
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Overview
Description
6-(3-Hydroxy-phenyl)-naphthalen-1-ol is an organic compound that features a naphthalene ring system substituted with a hydroxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(3-Hydroxy-phenyl)-naphthalen-1-ol can be achieved through several methods, including:
Suzuki-Miyaura Coupling: This method involves the coupling of a boronic acid derivative with a halogenated naphthalene under palladium catalysis.
Hydrolysis of Esters: Another approach involves the hydrolysis of ester derivatives of naphthalene and phenol, followed by cyclization to form the desired compound.
Industrial Production Methods: Industrial production of 6-(3-Hydroxy-phenyl)-naphthalen-1-ol often employs large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The use of continuous flow reactors can enhance the yield and purity of the product.
Types of Reactions:
Oxidation: 6-(3-Hydroxy-phenyl)-naphthalen-1-ol can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydroxy group to a hydrogen atom, forming a naphthalene derivative.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxy group can be replaced by other substituents such as halogens or alkyl groups.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Naphthalene derivatives.
Substitution Products: Halogenated or alkylated naphthalene derivatives.
Scientific Research Applications
6-(3-Hydroxy-phenyl)-naphthalen-1-ol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(3-Hydroxy-phenyl)-naphthalen-1-ol involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
3-Hydroxyphenylboronic Acid: Similar in structure but contains a boronic acid group instead of a naphthalene ring.
1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone: A related compound with a methoxy group instead of a hydroxy group.
Uniqueness: 6-(3-Hydroxy-phenyl)-naphthalen-1-ol is unique due to its combination of a hydroxyphenyl group and a naphthalene ring, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C16H12O2 |
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Molecular Weight |
236.26 g/mol |
IUPAC Name |
6-(3-hydroxyphenyl)naphthalen-1-ol |
InChI |
InChI=1S/C16H12O2/c17-14-5-1-3-11(10-14)12-7-8-15-13(9-12)4-2-6-16(15)18/h1-10,17-18H |
InChI Key |
HXKYTCGOCJUQSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)O)C2=CC3=C(C=C2)C(=CC=C3)O |
Origin of Product |
United States |
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